molecular formula C21H22N4O6 B10826016 [(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

Cat. No.: B10826016
M. Wt: 426.4 g/mol
InChI Key: HNTGDFCASLOZEZ-PGDDNOQISA-N
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Description

It is currently under clinical investigation for its potential antitumor effects, particularly against carcinoma of the lung . This compound has shown promising results in preclinical studies, making it a subject of interest in the field of oncology.

Preparation Methods

Chemical Reactions Analysis

KW-2083 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive intermediates.

    Reduction: KW-2083 can be reduced to its corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-hydroxyphenyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KW-2083 has several scientific research applications, including:

Mechanism of Action

KW-2083 exerts its effects by intercalating into DNA and inhibiting DNA synthesis. This leads to the formation of DNA cross-links, which ultimately results in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved in its mechanism of action include the activation of apoptosis and the inhibition of DNA repair mechanisms .

Comparison with Similar Compounds

KW-2083 is similar to other mitomycin C derivatives, such as mitomycin A and porfiromycin. it has shown superior antitumor activity compared to mitomycin C in preclinical studies . The unique p-hydroxyphenyl group in KW-2083 enhances its reactivity and potency. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which affects their reactivity and biological activity .

Properties

Molecular Formula

C21H22N4O6

Molecular Weight

426.4 g/mol

IUPAC Name

[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C21H22N4O6/c1-9-15(23-10-3-5-11(26)6-4-10)18(28)14-12(8-31-20(22)29)21(30-2)19-13(24-19)7-25(21)16(14)17(9)27/h3-6,12-13,19,23-24,26H,7-8H2,1-2H3,(H2,22,29)/t12-,13+,19+,21-/m0/s1

InChI Key

HNTGDFCASLOZEZ-PGDDNOQISA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@@H]4[C@H]([C@]3([C@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O

Origin of Product

United States

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